1,1,2-Tribromo-1-(nonafluorobutyl)ethane

Overview

Description

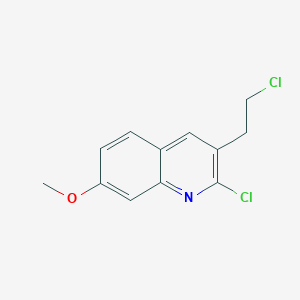

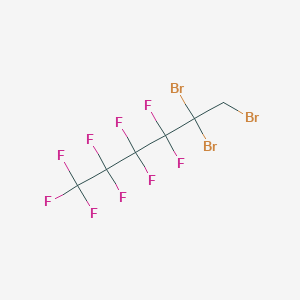

1,1,2-Tribromo-1-(nonafluorobutyl)ethane is a chemical compound with the molecular formula C6H2Br3F9 . It is a complex organic compound that contains bromine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane consists of six carbon atoms, two hydrogen atoms, three bromine atoms, and nine fluorine atoms . The exact spatial arrangement of these atoms would require more specific information or computational modeling to determine .Chemical Reactions Analysis

The specific chemical reactions involving 1,1,2-Tribromo-1-(nonafluorobutyl)ethane are not detailed in the search results. As a brominated and fluorinated compound, it may participate in various organic reactions, but the specifics would depend on the reaction conditions and other reactants .Physical And Chemical Properties Analysis

1,1,2-Tribromo-1-(nonafluorobutyl)ethane has a molecular weight of 484.78 . It has a boiling point of 97°C at 2.5mm and a density of 2.275 g/cm^3 . Its refractive index is 1.42 .Scientific Research Applications

Efficient Bromination Agent

1,2-Dipyridiniumditribromide-ethane, a compound related to 1,1,2-Tribromo-1-(nonafluorobutyl)ethane, has been utilized as an efficient brominating agent in solvent-free conditions. This reagent is notable for its stability, safety as a bromine source, and high reactivity compared to other tribromide reagents. It enables bromination by simply grinding the reagent with substrates at room temperature. Moreover, it's recoverable and reusable, showcasing its efficiency and environmental friendliness (Kavala, Naik, & Patel, 2005).

Ligand in Copper-Catalyzed Reactions

Compounds like 1,1,1-tris(hydroxymethyl)ethane have been employed as ligands in copper-catalyzed cross-coupling reactions. These reactions form C-N, C-S, and C-O bonds, essential for various chemical syntheses. The ligands facilitate the reaction, yielding products in good to excellent yields (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Structural Studies in Inorganic Chemistry

The ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane, synthesized from a reaction involving 1,2-dibromoethane, forms a complex with palladium(II) chloride. Its structure was determined using X-ray crystallography, revealing a unique 21-membered trimetallic macrocycle. This kind of structural study is pivotal in understanding complex inorganic compounds (Baker, Crass, Maniska, & Craig, 1995).

Application in Polymer Synthesis

Tribromoalkanes are utilized in synthesizing polymers with controlled molecular architecture. A convergent growth approach has been described using dendritic fragments to create topological macromolecules. This method allows precise control over the nature and placement of peripheral groups in the macromolecule (Hawker & Fréchet, 1990).

Analysis of Brominated Flame Retardants

Studies on environmental and biota samples have identified compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane, highlighting their presence in ecosystems. Understanding the distribution and impact of such brominated flame retardants is crucial for environmental monitoring and policy-making (Verreault et al., 2007).

Exploring Gas Solubility in Ionic Liquids

Research has been conducted on the solubility of gases in ionic liquids containing compounds like 1-n-butyl-3-methyl imidazolium tetrafluoroborate. Such studies are vital for understanding interactions and solubility of gases in different solvents, which has implications in fields like material science and chemical engineering (Anthony, Anderson, Maginn, & Brennecke, 2005).

Future Directions

properties

IUPAC Name |

5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3F9/c7-1-2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFCMSFGKMRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380272 | |

| Record name | 1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |

CAS RN |

59665-24-6 | |

| Record name | 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59665-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)

![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)